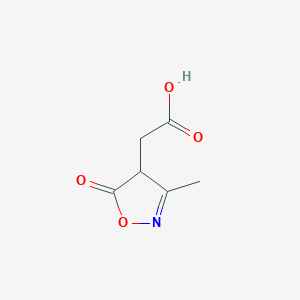
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antimicrobial Applications
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. A study by Patel and Shaikh (2011) discusses the synthesis of new quinazolinone derivatives and their evaluation for antimicrobial activities. These compounds have shown promising activity against standard drugs, indicating their potential as antimicrobial agents Patel & Shaikh, 2011.
Anti-inflammatory and Analgesic Properties
Another area of research focuses on the design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities. Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and tested them for analgesic, anti-inflammatory, and ulcerogenic index activities. Some compounds exhibited significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of quinazoline derivatives in pain and inflammation management Alagarsamy et al., 2015.
Structural and Inclusion Compound Studies
The structural aspects and properties of salt and inclusion compounds of related amide-containing isoquinoline derivatives have been studied by Karmakar, Sarma, and Baruah (2007). This research provides insights into the chemical behavior, crystalline structure, and potential applications of these compounds in creating materials with desired properties Karmakar et al., 2007.
Antiviral Applications
The therapeutic effect of a novel anilidoquinoline derivative in treating Japanese encephalitis has been explored by Ghosh et al. (2008). Their findings demonstrate significant antiviral and antiapoptotic effects in vitro, indicating the potential of quinazoline derivatives in antiviral therapy Ghosh et al., 2008.
Antitumor Activity
Research on quinazolinone analogues has extended into the exploration of their antitumor activities. A study conducted by Al-Suwaidan et al. (2016) evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity, demonstrating the potential of these compounds in cancer research Al-Suwaidan et al., 2016.
properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-16(2)17-8-11-20(12-9-17)27-23(30)15-29-22-13-10-19(26)14-21(22)24(28-25(29)31)18-6-4-3-5-7-18/h3-14,16H,15H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAMFDPHJVTWQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)
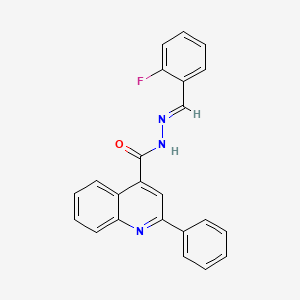
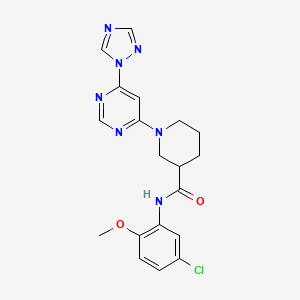
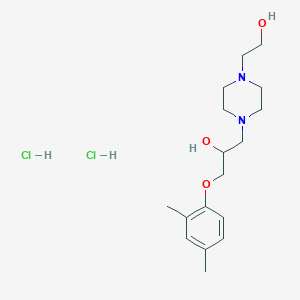
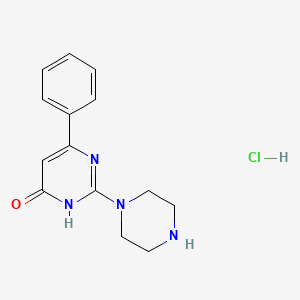
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)

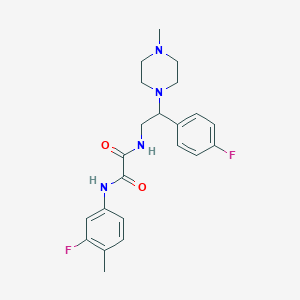
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)
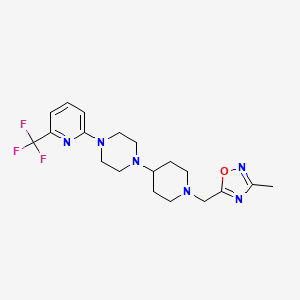
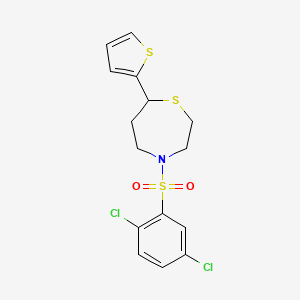
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2406997.png)
